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Compound of Interest |

Compound Name: 3-(4-Chlorophenyl)cyclobutanone
CAS No.: 152714-07-3
Cat. No.: B2907979

Compound Identity & Significance

3-(4-Chlorophenyl)cyclobutanone is a strained cyclic ketone primarily utilized as a scaffold in
the synthesis of bioactive molecules, including serotonin reuptake inhibitors (e.g., sibutramine
analogs) and NK-1 receptor antagonists. Its structural rigidity, provided by the cyclobutane ring,
makes it a valuable "molecular spacer" in medicinal chemistry.

Property Detail

IUPAC Name 3-(4-Chlorophenyl)cyclobutan-1-one
CAS Number 152714-07-3

Molecular Formula C10HsCIO

Molecular Weight 180.63 g/mol

Exact Mass 180.0342

White to off-white crystalline solid or oil (purity
Appearance
dependent)

Synthesis Context for Impurity Profiling
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Understanding the synthesis route is critical for interpreting the spectra, particularly for
identifying solvent residuals or side-products.

e Primary Route: [2+2] Cycloaddition of 4-chlorostyrene with dichloroketene (generated in situ
from trichloroacetyl chloride/Zn), followed by reductive dechlorination (Zn/HOAC).

o Common Impurities:
o 2,2-Dichloro-3-(4-chlorophenyl)cyclobutanone (Incomplete reduction).
o 4-Chlorostyrene (Starting material).[2][3]

o Cyclobutanols (Over-reduction).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-(4-chlorophenyl)cyclobutanone is characterized by the symmetry of the
para-substituted aromatic ring and the distinct splitting of the puckered cyclobutane ring.

H NMR Data (400 MHz, CDCI )

The cyclobutane ring protons appear as complex multiplets due to the ring puckering and
cis/trans relationships with the aryl substituent.
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Interpretation Note: The protons at positions 2 and 4 are chemically equivalent but magnetically
non-equivalent, often appearing as two distinct multiplets (cis vs. trans relative to the phenyl
ring) rather than a simple doublet.

C NMR Data (100 MHz, CDCI )
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Structural Correlation Diagram

The following diagram illustrates the connectivity and spatial relationships detectable via 2D
NMR (COSY/NOESY).
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Figure 1: NMR Connectivity Map. Solid blue arrows indicate scalar coupling (COSY/HMBC);
dotted red arrow indicates spatial proximity (NOESY).

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by the ring strain effect on the carbonyl stretching frequency.
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pattern (strong band).

Mass Spectrometry (MS)

The mass spectrum is defined by the chlorine isotope signature and a characteristic retro-[2+2]

cycloaddition fragmentation.

Key lons (El, 70 eV)

e Molecular lon (M

):

180 (100%) and 182 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.

e Base Peak / Major Fragment:

138 (Loss of Ketene).
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e Secondary Fragment:

103 (Loss of Cl from styrene fragment).

Fragmentation Pathway

Cyclobutanones typically undergo a retro-[2+2] cleavage upon electron impact. For 3-
substituted cyclobutanones, this yields the corresponding styrene and ketene.
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Figure 2: Primary Fragmentation Pathway (EI-MS). The retro-[2+2] cleavage is the dominant
mechanism.

Experimental Protocol: Characterization Workflow

To validate a synthesized batch of 3-(4-chlorophenyl)cyclobutanone, follow this tiered
protocol:

e IR Screening (Neat/ATR):

o Check for the sharp C=0 peak at ~1780 cm
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o Pass Criteria: Absence of broad OH peak (3400 cm

) which would indicate unreacted cyclobutanol intermediate.

e GC-MS Analysis:

o Inject 1 pL (1 mg/mL in MeOH).

o Verify single peak with M+ 180/182.

o Pass Criteria: Purity >98% by AUC; M+ isotope pattern matches 3:1.
e 1H NMR Confirmation:

o Dissolve ~10 mg in 0.6 mL CDCI

o Verify the integral ratio of Aromatic (4H) : Ring (5H).

o Pass Criteria: Clean baseline in the 5.0-6.5 ppm region (absence of olefinic protons from
styrene impurity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2907979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

